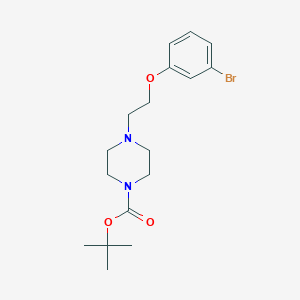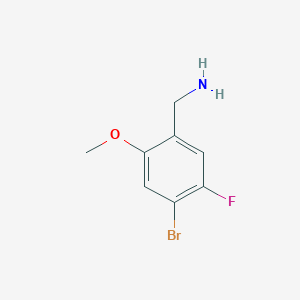
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine
Overview
Description
“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1780208-92-5 . It has a molecular weight of 234.07 . The compound is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “(4-bromo-5-fluoro-2-methoxyphenyl)methanamine” and its InChI Code is 1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 . This suggests that the compound contains bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanamine group.Physical And Chemical Properties Analysis
“(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine” is an oil . It has a molecular weight of 234.07 .Scientific Research Applications
In Vivo Metabolism and Analytical Characterization
- Research on the in vivo metabolism of psychoactive substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into metabolic pathways, identifying various metabolites. This type of study aids in understanding the biotransformation of structurally related compounds, which could be relevant for pharmacokinetics and toxicology research (Kanamori et al., 2002).
Synthesis and Application in Imaging
- The synthesis of radiolabeled compounds for imaging applications, like the study of CB1 cannabinoid receptors using PET, demonstrates the relevance of halogenated compounds in developing tools for neurological research. This showcases the potential utility of related compounds in creating novel imaging agents (R. Katoch-Rouse & A. Horti, 2003).
Analytical Characterization of Psychoactive Substances
- Comprehensive analytical characterization of N,N-dialkylated tryptamines and their derivatives, including studies on psychoactive properties and potential therapeutic applications, underline the importance of detailed structural analysis for understanding the effects and applications of these compounds (Brandt et al., 2017).
Antidepressant Drug Candidates
- Research into novel serotonin receptor agonists, aimed at identifying compounds with potential antidepressant-like activity, highlights the ongoing search for new therapeutic agents. The design of compounds with specific receptor affinities and favorable pharmacological profiles is crucial for the development of effective treatments (Sniecikowska et al., 2019).
Catalytic Synthesis for Drug Development
- Studies on catalytic synthesis processes, such as the palladium- and copper-catalyzed heteroarylation, are fundamental for the efficient production of pharmaceutical compounds. These methodologies contribute to the development of novel drugs by enabling the synthesis of complex molecules (Lyakhovich et al., 2019).
Nonlinear Optical Materials
- The synthesis and characterization of 1,3,4-oxadiazole derivatives containing halogenated phenyl groups for applications in optoelectronics show the intersection of organic chemistry and materials science. Such research is pivotal for advancing technologies in optical limiting and photonic devices (Chandrakantha et al., 2011).
properties
IUPAC Name |
(4-bromo-5-fluoro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIHTZZHLSCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-fluoro-2-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



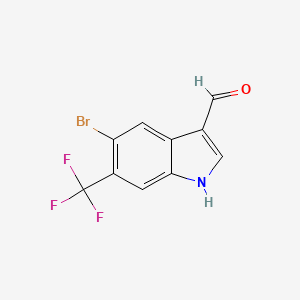
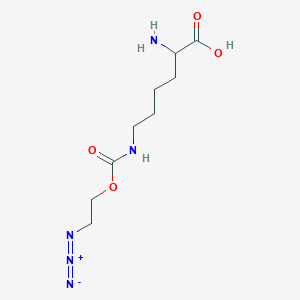
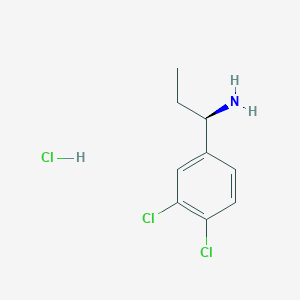
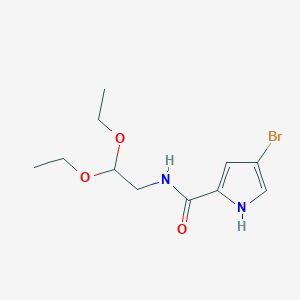
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)
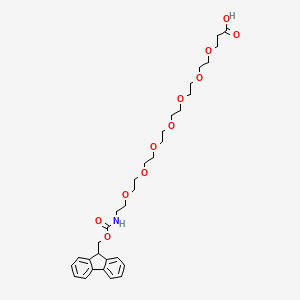
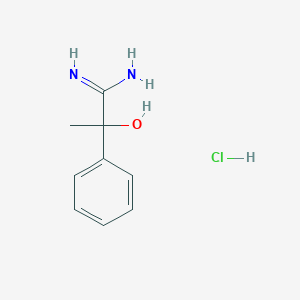
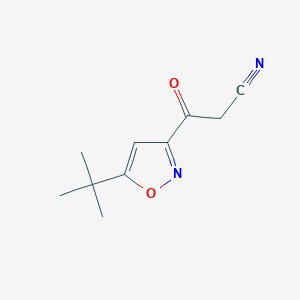
![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)
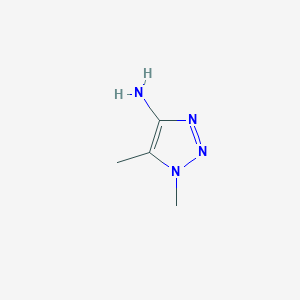
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
